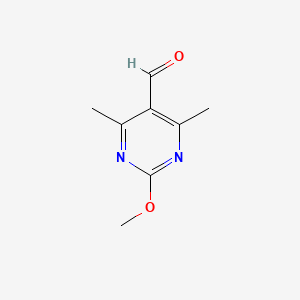

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC16005189

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O2 |

|---|---|

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 2-methoxy-4,6-dimethylpyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C8H10N2O2/c1-5-7(4-11)6(2)10-8(9-5)12-3/h4H,1-3H3 |

| Standard InChI Key | RHWWIHVZXGXSPM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)OC)C)C=O |

Introduction

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a six-membered ring containing two nitrogen atoms, with a methoxy group at position 2, methyl groups at positions 4 and 6, and an aldehyde group at position 5. This compound is of significant interest in medicinal chemistry due to its potential applications as a synthetic intermediate and its unique structural properties that allow for modifications leading to derivatives with enhanced biological activity or specificity .

Synthesis Methods

The synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde typically involves multi-step reactions starting from precursors like 2-methoxy-4,6-dimethylpyrimidine. One common synthetic route involves the reaction of this precursor with formamide under acidic conditions to yield the desired aldehyde. The efficiency of the synthesis can vary based on the chosen route and conditions, such as temperature control to prevent decomposition of sensitive intermediates.

Applications and Potential Uses

This compound is primarily used as a synthetic intermediate in medicinal chemistry. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or specificity. Pyrimidine derivatives are important in biochemistry as components of nucleic acids and play roles in various biological processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume